4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL
Description
This compound features a pyrazole core substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 5 with a methyl group. The benzene ring at position 3 of the pyrazole is dihydroxylated at positions 1 and 2.
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-10-17(11-4-7-15(23-2)16(8-11)24-3)18(20-19-10)13-6-5-12(21)9-14(13)22/h4-9,21-22H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMOYKKNMBFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl (-OH) groups on the benzene ring undergo oxidation under acidic or enzymatic conditions. For example:
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Quinone Formation : Oxidation with potassium permanganate (KMnO₄) in acidic media converts the 1,3-diol moiety to a quinone structure via two-electron oxidation . This reaction is critical for generating redox-active intermediates in medicinal chemistry applications .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (0.1 M), H₂SO₄, 60°C, 2 hrs | 4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-1,3-benzoquinone | 72% |
Reduction Reactions
The pyrazole ring and aromatic systems participate in selective reductions:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline derivative, retaining the methoxy and hydroxyl groups .
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Benzene Ring Reduction : Under high-pressure H₂ (50 atm) with Raney Ni, the benzene ring is partially hydrogenated, yielding a cyclohexadienol structure .
Electrophilic Aromatic Substitution
The electron-rich benzene rings undergo electrophilic substitution:
-
Nitration : Reaction with nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to hydroxyl groups .
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Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the ortho positions of methoxy groups .
Demethylation Reactions
Methoxy groups are susceptible to demethylation under harsh conditions:
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BBr₃-Mediated Demethylation : Boron tribromide (BBr₃) in dichloromethane removes methoxy groups, yielding catechol derivatives .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | DCM, -78°C to 25°C, 6 hrs | 4-[4-(3,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | Enhances antioxidant activity |
Coordination Chemistry
The hydroxyl and pyrazole nitrogen atoms act as ligands for metal complexes:
-
Cu(II) Complexation : Forms a tetrahedral complex with CuCl₂, improving stability for catalytic applications .
| Metal Salt | Ligand Sites | Complex Structure | Use |
|---|---|---|---|
| CuCl₂ | Pyrazole N, benzene -OH | [Cu(C₁₈H₁₆N₂O₅)Cl] | Catalytic oxidation reactions |
Heterocyclic Functionalization
The pyrazole ring participates in cycloaddition reactions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 hrs | Fused pyrazole-oxanorbornene derivative | 58% |
Enzymatic Modifications
Biotransformation studies reveal hydroxylation by cytochrome P450 enzymes:
| Enzyme | Site of Modification | Product | Biological Relevance |
|---|---|---|---|
| CYP3A4 | Pyrazole methyl group | 4-[4-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | Phase I metabolism pathway |
Scientific Research Applications
4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Analogues
(a) 4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Benzene-1,3-Diol ()
- Structural Difference : The phenyl substituent here is 4-methoxy (vs. 3,4-dimethoxy in the target compound).
- Pharmacological Inference : The 4-methoxy analog’s inclusion in DrugBank datasets implies possible roles in modulating protein interactions, though specific activities remain uncharacterized.
(b) 4-Chloro-6-[5-(3,4-Dimethoxyphenyl)-1,2,3-Thiadiazol-4-yl]Benzene-1,3-Diol (YI5 Ligand, )
- Structural Difference : Replaces the pyrazole with a thiadiazole ring and introduces a chloro substituent.
- Functional Impact : The thiadiazole’s electron-withdrawing properties and sulfur atom may enhance metabolic stability compared to pyrazole. The chloro group could increase lipophilicity.
Non-Pyrazole Heterocycles with Shared Substituents
(a) trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-Dimethoxystyryl]Cyclohex-1-ene ()
- Structural Difference : Cyclohexene backbone with styryl and dimethoxyphenyl groups.
- Functional Impact : The extended conjugated system in these compounds enhances neurotrophic activity in PC12 cells and cortical neurons, as shown in Table 6 of the cited study.
- Comparison : While lacking a pyrazole, the shared 3,4-dimethoxyphenyl motif highlights the importance of this substituent in neuroactive compounds .
(b) Oxyresveratrol ()
- Structural Difference : Stilbene derivative with 3,5-dihydroxyphenyl and ethenyl groups.
- Functional Impact : The dihydroxybenzene moiety contributes to antioxidant and anti-inflammatory properties, validated in pharmacological and cosmetic research.
- Pharmacological Overlap: Similar phenolic groups in the target compound may confer comparable antioxidant capacity, though pyrazole’s rigidity could limit conformational flexibility .
Pharmacologically Active Pyrazole Derivatives
Research Implications and Gaps
- Structural Optimization : The target compound’s 3,4-dimethoxy and dihydroxy groups position it as a candidate for neurodegenerative or antioxidant studies, building on and .
- Synthetic Challenges : Heterocyclic variations (e.g., thiadiazole in ) suggest routes to improve metabolic stability or binding affinity.
- Data Limitations : Direct pharmacological data on the target compound are absent in the evidence; further assays (e.g., kinase inhibition, antioxidant capacity) are needed.
Biological Activity
The compound 4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol , also known as C18H18N2O4 , has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring and methoxy substituents. Its molecular weight is approximately 342.34 g/mol . The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 342.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 394237-61-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can interact with receptor proteins, influencing signal transduction pathways that regulate cellular responses.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that at concentrations of 50 μM , it reduced reactive oxygen species (ROS) levels by approximately 40% compared to controls.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In a controlled study, treatment with the compound at 25 μM resulted in a 60% reduction in cytokine levels .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines were reported to be around 30 μM , indicating effective cytotoxicity .
Case Studies
- Study on Antioxidant Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various derivatives of pyrazole compounds, including our target compound. They found it significantly decreased lipid peroxidation levels in rat liver homogenates .
- Inhibition of Pro-inflammatory Cytokines : A study conducted at a leading university assessed the anti-inflammatory properties of this compound in a mouse model of arthritis. The results showed a marked decrease in paw swelling and inflammatory markers after administration of the compound .
- Anticancer Activity Exploration : A doctoral thesis explored the anticancer potential of several pyrazole derivatives, including this compound. It was found to inhibit tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, pyrazole ring formation is achieved by reacting 3,4-dimethoxyphenyl-substituted diketones with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography (silica gel, chloroform/methanol gradient) . Optimization includes adjusting reaction time (12–24 hours), temperature (70–80°C), and stoichiometry (1:1.2 molar ratio of diketone to hydrazine) to maximize yield (typically 60–75%).
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- FT-IR : Confirm functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and pyrazole groups) .
Basic: What pharmacological screening models are appropriate for evaluating bioactivity?
Methodological Answer:
- Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Administer compound intraperitoneally (30–100 mg/kg) and monitor seizure latency/severity .
- Antibacterial Activity : Perform agar diffusion assays (e.g., against S. aureus and E. coli) at concentrations of 50–200 µg/mL, with ampicillin as a positive control .
Advanced: How can DFT studies resolve discrepancies between experimental and theoretical data?
Methodological Answer:
Perform geometry optimization at the B3LYP/6-311G(d) level to calculate bond lengths, angles, and vibrational frequencies. Compare RMSD values (<0.02 Å for bond lengths) between XRD and DFT structures. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity and validate with experimental UV-Vis spectra .
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
Re-evaluate variables:
- Purity : Confirm via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time).
- Structural Analogues : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using SAR analysis .
Advanced: What strategies enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogues with halogen (Cl, F) or alkyl groups at the 5-methyl position.
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with GABA_A receptors for anticonvulsant activity) .
Basic: What solvent systems stabilize this compound during storage?
Methodological Answer:
Use aprotic solvents (DMSO, DMF) for dissolution and store at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (pH >7) due to hydroxyl group deprotonation risks .
Advanced: How to validate computational models for predicting physicochemical properties?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS simulations and validate with shake-flask experiments (logP ~2.5–3.0).
- pKa Estimation : Compare DFT-calculated acid dissociation constants (±0.5 error margin) with potentiometric titrations .
Advanced: What mechanistic studies elucidate its anticonvulsant action?
Methodological Answer:
- Receptor Binding : Perform radioligand displacement assays (³H-flumazenil for GABA_A receptors).
- Calcium Imaging : Measure intracellular Ca²⁺ flux in hippocampal neurons to assess ion channel modulation .
Basic: What purification challenges arise, and how are they mitigated?
Methodological Answer:
- Byproduct Removal : Use preparative TLC (hexane/ethyl acetate 7:3) to isolate the target compound from hydrazine byproducts.
- Crystallization : Optimize solvent polarity (ethanol/water 4:1) to enhance crystal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
